molecular formula C9H10FNO2 B8579670 Methyl 4-(aminomethyl)-2-fluorobenzoate

Methyl 4-(aminomethyl)-2-fluorobenzoate

Cat. No.: B8579670
M. Wt: 183.18 g/mol
InChI Key: GGAFQXNKBHDZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride is a high-purity chemical building block of significant value in synthetic organic and medicinal chemistry. This compound, with its aromatic ring, ester group, and primary aminomethyl group, makes it a versatile intermediate for constructing more complex molecules . Its primary application is in the research and development of Active Pharmaceutical Ingredients (APIs), where it serves as a critical precursor . The compound's structure is particularly valuable for introducing specific functionalized benzoate motifs into target structures, a common need in drug discovery programs . The presence of both amino and ester functionalities allows for diverse chemical manipulations; the amine can participate in amide bond formation or act as a secondary binding site, while the ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups, offering multiple avenues for molecular design . Supplied as the hydrochloride salt, the compound offers enhanced stability and solubility for handling and storage. It is rigorously analyzed to meet stringent quality standards, with a purity of >99% confirmed by techniques such as HPLC, GCMS, LCMS, and NMR spectroscopy to ensure consistency and reliability in research applications . This product is intended for use in laboratory research as a pharmaceutical intermediate, fine chemical, or reagent for synthesis. It is strictly for professional and research applications and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 4-(aminomethyl)-2-fluorobenzoate

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,5,11H2,1H3

InChI Key

GGAFQXNKBHDZLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CN)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents (vs. Target) Molecular Weight (g/mol) Key Features Applications/Notes
Methyl 4-(aminomethyl)-2-fluorobenzoate Reference compound 195.18 Fluorine (C2), aminomethyl (C4), methyl ester Intermediate for anticancer/antiparasitic drugs; high derivatization potential
Methyl 4-aminomethyl-2-hydroxybenzoate HCl OH instead of F at C2 219.63 (HCl salt) Hydroxyl group increases polarity; prone to oxidation Anticancer intermediate; synthesis challenges in selective alkylation
Methyl 4-(4-aminophenyl)-2-fluorobenzoate Aminophenyl instead of aminomethyl 245.25 Extended aromaticity; enhanced π-π stacking potential Potential use in fluorescent probes or kinase inhibitors
Methyl 4-cyano-2-fluorobenzoate CN instead of aminomethyl 179.15 Strong electron-withdrawing cyano group; reduced nucleophilicity Agrochemical intermediates; electronic materials
Ethyl 4-(4-aminophenyl)-2-fluorobenzoate HCl Ethyl ester , aminophenyl, HCl salt 279.75 (HCl salt) Higher lipophilicity; improved membrane permeability Pharmaceutical lead compound; ethyl ester may enhance metabolic stability
Ethyl 2-amino-5-fluorobenzoate Amino at C2 , fluorine at C5 197.19 Positional isomerism alters electronic distribution and binding affinity Uncommon isomer; limited biological data
Methyl 4-[(4-chlorobenzenesulfonylamino)methyl]-2-fluorobenzoate Sulfonylamino group at C4 357.80 Bulky substituent; potential hydrogen-bonding capacity Antibacterial/antifungal applications; synthetic complexity

Preparation Methods

Reaction Conditions and Optimization

Critical parameters for maximizing yield include:

  • Temperature Control : The reaction mixture is cooled to −15 to +10°C after esterification to minimize side reactions, with optimal performance observed at +5 to +10°C .

  • pH Adjustment : A two-stage pH adjustment is essential. Initially, the mixture is neutralized to pH 6–7 using a 4–6% sodium hydroxide solution. After solvent addition, the aqueous phase is further alkalized to pH 10–11 to facilitate phase separation.

  • Solvent Selection : Methylene chloride is preferred for extraction due to its immiscibility with water and high partitioning efficiency for the product.

Table 1: Typical Reaction Parameters and Yields

ParameterRange/ValueImpact on Yield
Temperature−15°C to +10°CPrevents decomposition
Methanol:HCl Ratio8:1 (w/w)Ensures complete reaction
NaOH Concentration4–6%Optimal neutralization
Final Yield88–89%

Industrial-Scale Implementation

A patented industrial process (Example 1 in) outlines the use of a 1,200 L reactor, where 60 kg of 4-(aminomethyl)benzoic acid is refluxed with methanol and HCl for 7 hours. Post-reaction, distillation under reduced pressure removes methanol-water azeotropes, and methylene chloride extracts the product. This method achieves consistent yields of 88–89% , validated by HPLC quantification.

Alternative Synthetic Routes and Precursor Modifications

Fluorination Strategies

Continuous Flow Processes for Enhanced Efficiency

Industrial-scale production may employ continuous flow reactors to improve reaction control and scalability. Although specifics are scarce, VulcanChem notes that such systems enhance yield and reduce processing times for analogs of this compound. Key advantages include:

  • Precise Temperature Modulation : Critical for exothermic esterification steps.

  • Reduced Solvent Waste : In-line separation units minimize methylene chloride usage.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYieldScalabilityComplexity
Acid-Catalyzed Esterification88–89%HighModerate
Continuous Flow~90%*Very HighHigh
Precursor FluorinationN/ALowHigh

*Estimated based on analog data.

The acid-catalyzed esterification method remains the gold standard due to its reproducibility and high yields. Continuous flow systems show promise for industrial applications but require further validation for this specific compound.

Q & A

Q. What are the most effective synthetic routes to produce Methyl 4-(aminomethyl)-2-fluorobenzoate with high purity?

The compound can be synthesized via nucleophilic substitution of a brominated intermediate. For example, Methyl 4-(bromomethyl)-2-fluorobenzoate (CAS 85070-57-1) can react with ammonia or protected amines to introduce the aminomethyl group. Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to minimize side products like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of ¹H/¹³C NMR and FT-IR spectroscopy to confirm the presence of the aminomethyl (-CH₂NH₂) and ester (-COOCH₃) groups. For NMR analysis, dissolve the compound in DMSO-d₆ and compare chemical shifts to related fluorobenzoate derivatives (e.g., δ ~8.0 ppm for aromatic protons, δ ~4.2 ppm for -CH₂NH₂). Mass spectrometry (ESI-MS or HRMS) is critical for verifying molecular weight .

Q. What purification strategies mitigate hygroscopicity issues in fluorinated benzoate derivatives?

Fluorinated aromatic compounds often exhibit hygroscopicity. Store the compound under inert gas (N₂/Ar) and use anhydrous solvents (e.g., THF, DCM) during synthesis. Lyophilization or vacuum drying (40–60°C, 24 h) reduces residual moisture. Analytical techniques like Karl Fischer titration can quantify water content .

Advanced Research Questions

Q. How can regioselective functionalization of the fluorobenzoate scaffold be achieved for downstream applications?

The fluorine atom at position 2 directs electrophilic substitution to the para position. To modify the aminomethyl group, employ protecting strategies (e.g., Boc or Fmoc protection) during coupling reactions. For example, in Ullmann-type couplings (as seen in enzalutamide synthesis), the aminomethyl group can act as a nucleophile when deprotected, enabling cross-coupling with aryl halides or carbonyl electrophiles .

Q. What analytical methods resolve contradictions in stability data under acidic/basic conditions?

Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25–40°C. Monitor degradation via HPLC-UV/Vis with a C18 column (acetonitrile/water mobile phase). For hydrolytically labile esters (e.g., methyl esters), basic conditions (pH >10) typically cause rapid saponification. Contrast this with fluorinated analogs where electron-withdrawing groups may delay hydrolysis .

Q. How does the aminomethyl group influence the compound’s reactivity in multi-step syntheses?

The -CH₂NH₂ moiety can participate in Schiff base formation with aldehydes/ketones or act as a ligand in metal-catalyzed reactions. For example, in thiophosgene-mediated cyclization (used in enzalutamide intermediates), the aminomethyl group facilitates imidazolidinone ring formation. Kinetic studies (e.g., variable-temperature NMR) can elucidate reaction mechanisms and rate-limiting steps .

Q. What strategies validate the absence of regioisomeric impurities in scaled-up syntheses?

Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm substitution patterns. For example, in this compound, HMBC correlations between the aminomethyl protons and the aromatic C-4 carbon distinguish it from regioisomers. Pair this with LC-MS/MS to detect trace impurities (<0.1%) .

Methodological Notes

  • Synthetic Optimization: Prioritize microwave-assisted synthesis for faster reaction kinetics in substitution steps.
  • Analytical Cross-Validation: Combine NMR, MS, and elemental analysis to address discrepancies in purity assessments.
  • Data Reproducibility: Document solvent batch effects (e.g., DMSO moisture content) that may alter reaction outcomes.

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